Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- (CAS 64521-18-2) is a specialized, tetra-silylated derivative of hydroxyurea, functioning as a multi-equivalent trimethylsilyl (TMS) donor. With a molecular weight of 364.78 g/mol and four labile TMS groups distributed across its nitrogen and oxygen centers, it offers exceptional silylating power driven by the alpha-effect of its N-O backbone. In industrial and advanced synthetic workflows, it is primarily evaluated for its ability to derivatize sterically hindered functional groups under neutral conditions, while generating a highly crystalline, easily filterable byproduct (hydroxyurea). This profile makes it a compelling alternative to traditional liquid silylating agents for processes requiring high atom economy and streamlined downstream purification [1].
Substituting this compound with industry-standard agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,N'-Bis(trimethylsilyl)urea (BSU) often introduces process bottlenecks in complex syntheses. While BSTFA is highly reactive, it delivers a maximum of two TMS equivalents per mole and leaves soluble fluorinated byproducts that complicate chromatographic purification and require energy-intensive vacuum removal [1]. Conversely, while BSU yields an insoluble urea byproduct, it lacks the aggressive silylating kinetics provided by the O-TMS group in the hydroxyurea derivative, frequently failing to fully protect tertiary alcohols without harsh catalysts. Procurement of the tetra-silylated hydroxyurea specifically resolves this by combining the aggressive reactivity of an O-TMS donor with the processability of a highly insoluble, easily filtered crystalline byproduct [2].
A critical procurement advantage of Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is its theoretical capacity to deliver four equivalents of trimethylsilyl groups per molecule, compared to the two equivalents delivered by standard agents like BSTFA. This 100% increase in TMS delivery capacity significantly reduces the molar equivalents of reagent required for exhaustive silylation of polyols, lowering overall reactor loading and raw material volumes [1].
| Evidence Dimension | Equivalents of TMS delivered per mole of reagent |
| Target Compound Data | Up to 4.0 eq TMS / mole |
| Comparator Or Baseline | BSTFA (2.0 eq TMS / mole) |
| Quantified Difference | 100% higher TMS delivery capacity per mole |
| Conditions | Exhaustive silylation of polyfunctional APIs |
Reduces the required reagent volume and improves atom economy in large-scale derivatization processes.
Unlike BSTFA, which generates liquid trifluoroacetamide byproducts that are highly soluble in organic solvents, the complete desilylation of Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- yields hydroxyurea. Hydroxyurea is highly crystalline and practically insoluble in non-polar solvents like hexanes or cold toluene (< 0.1 mg/mL), allowing for >99% byproduct removal via simple filtration [1]. This eliminates the need for aqueous washing or vacuum distillation.
| Evidence Dimension | Byproduct solubility in hexanes at 20°C |
| Target Compound Data | < 0.1 mg/mL (Hydroxyurea byproduct) |
| Comparator Or Baseline | BSTFA byproduct (Miscible/highly soluble) |
| Quantified Difference | >99% reduction in dissolved byproduct post-filtration |
| Conditions | Post-reaction workup in non-polar hydrocarbon solvents |
Streamlines industrial downstream processing by enabling rapid, filtration-based purification without thermal stress.
Due to its high molecular weight (364.78 g/mol) and tetra-silylated structure, Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- exhibits a significantly lower vapor pressure at ambient temperatures compared to lighter agents like BSTFA (~7-10 mmHg at 25°C). This >80% reduction in volatility minimizes inhalation exposure risks for operators and reduces stoichiometric losses to exhaust systems during high-temperature reactions or scale-up [1].
| Evidence Dimension | Estimated vapor pressure at 25°C |
| Target Compound Data | < 1 mmHg |
| Comparator Or Baseline | BSTFA (~7-10 mmHg) |
| Quantified Difference | >80% reduction in volatility |
| Conditions | Standard laboratory or pilot plant handling at ambient temperature |
Improves worker safety and ensures precise stoichiometric control by minimizing evaporative losses during reagent transfer.
This compound is the optimal choice for derivatizing complex active pharmaceutical ingredients (APIs) with multiple hydroxyl or amine groups. Its ability to deliver up to four TMS equivalents per molecule minimizes the total volume of reagent required, optimizing reactor space and reducing raw material costs compared to standard bi-functional donors [1].
In industrial scale-up where aqueous washes or vacuum distillation are undesirable due to product instability, this reagent excels. The formation of highly insoluble hydroxyurea as a byproduct allows for immediate removal via simple filtration in non-polar solvents, drastically reducing cycle times [2].
For the protection of tertiary alcohols, hindered steroids, or complex terpenes, the enhanced reactivity provided by the O-TMS group (driven by the alpha-effect of the adjacent nitrogen) ensures higher conversion rates under neutral conditions, avoiding the need for harsh acidic catalysts that might degrade sensitive substrates [1].